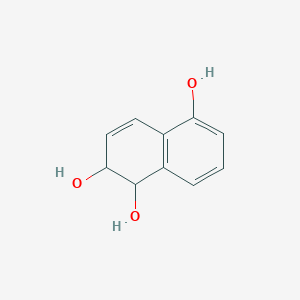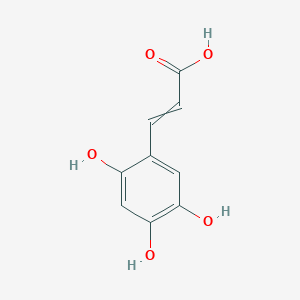
Fenoprofen Sodium Salt Dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenoprofen Sodium Salt Dihydrate is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. It is commonly prescribed for the relief of mild to moderate pain and the symptoms of rheumatoid arthritis and osteoarthritis . The compound is a sodium salt form of fenoprofen, which enhances its solubility and bioavailability.
準備方法
Synthetic Routes and Reaction Conditions
Fenoprofen Sodium Salt Dihydrate can be synthesized from fenoprofen through a neutralization reaction with sodium hydroxide. The process involves dissolving fenoprofen in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of sodium hydroxide. The reaction mixture is stirred until complete dissolution and then evaporated to obtain the sodium salt. The dihydrate form is achieved by crystallizing the product from water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration. The final product is dried under controlled conditions to obtain the dihydrate form .
化学反応の分析
Types of Reactions
Fenoprofen Sodium Salt Dihydrate undergoes several types of chemical reactions, including:
Oxidation: The phenyl ring in fenoprofen can be oxidized under strong oxidative conditions.
Reduction: The carboxyl group can be reduced to an alcohol under reducing conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation of the phenyl ring can lead to the formation of phenolic derivatives.
Reduction: Reduction of the carboxyl group results in the formation of alcohol derivatives.
Substitution: Electrophilic substitution can yield halogenated or nitrated derivatives.
科学的研究の応用
Fenoprofen Sodium Salt Dihydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of NSAID interactions and stability.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Studied for its therapeutic effects in pain management and inflammation reduction.
作用機序
Fenoprofen Sodium Salt Dihydrate exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, fenoprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation .
類似化合物との比較
Similar Compounds
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: Known for its longer duration of action compared to fenoprofen.
Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness
Fenoprofen Sodium Salt Dihydrate is unique due to its specific solubility and bioavailability characteristics, which are enhanced by the sodium salt form. This makes it particularly effective in certain formulations and therapeutic applications .
特性
分子式 |
C15H17NaO5 |
|---|---|
分子量 |
300.28 g/mol |
IUPAC名 |
sodium;2-(3-phenoxyphenyl)propanoate;dihydrate |
InChI |
InChI=1S/C15H14O3.Na.2H2O/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2-11H,1H3,(H,16,17);;2*1H2/q;+1;;/p-1 |
InChIキー |
LHWXOAMTUPTVRZ-UHFFFAOYSA-M |
正規SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)
![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)

![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)

![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)



